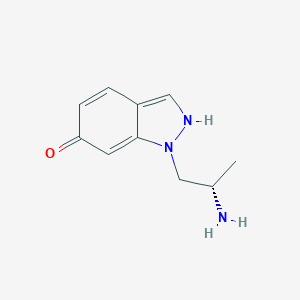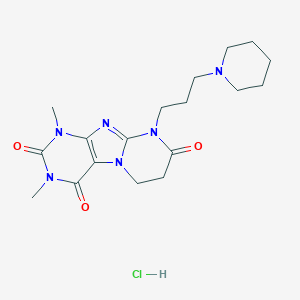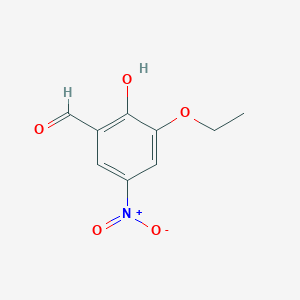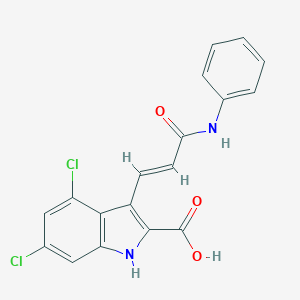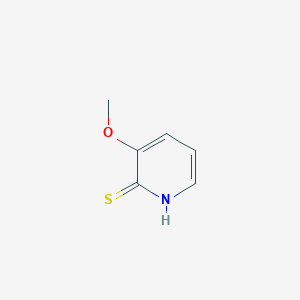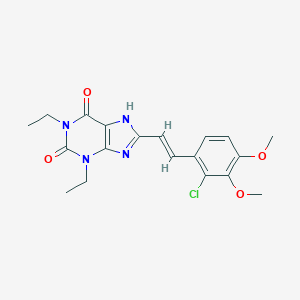
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine, also known as CDMX, is a xanthine derivative that has been synthesized for its potential use in scientific research. Xanthine derivatives are known to have various pharmacological effects, including anti-inflammatory, antioxidant, and neuroprotective properties. CDMX, in particular, has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's.
作用机制
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is thought to exert its neuroprotective effects through multiple mechanisms. One proposed mechanism is the inhibition of oxidative stress, which is implicated in the development and progression of neurodegenerative diseases. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to reduce oxidative stress markers in animal models of Parkinson's disease. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
生化和生理效应
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have various biochemical and physiological effects, including antioxidant and anti-inflammatory properties. In animal models of Parkinson's disease, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to protect against dopaminergic neuron damage and reduce oxidative stress markers. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine inhibits the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease.
实验室实验的优点和局限性
One advantage of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is its potential as a therapeutic agent for neurodegenerative diseases, which are a significant burden on global health. Additionally, (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been shown to have neuroprotective properties in animal models of Parkinson's disease and Alzheimer's disease. However, one limitation of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine is that its mechanism of action is not fully understood, and further research is needed to elucidate its potential therapeutic effects.
未来方向
There are several potential future directions for research on (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine. One area of interest is the development of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine derivatives with improved pharmacological properties. Additionally, further research is needed to understand the mechanism of action of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine and its potential therapeutic effects in neurodegenerative diseases. Finally, clinical trials are needed to determine the safety and efficacy of (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine as a therapeutic agent for neurodegenerative diseases in humans.
合成方法
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine can be synthesized through a multi-step process, starting with the reaction of 2-chloro-3,4-dimethoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. The chalcone intermediate is then reacted with ethylxanthine in the presence of a base to form (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine.
科学研究应用
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has been studied for its potential as a therapeutic agent for neurodegenerative diseases, such as Alzheimer's and Parkinson's. In vitro studies have shown that (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has neuroprotective properties, including the ability to inhibit the formation of amyloid-beta peptides, which are thought to contribute to the development of Alzheimer's disease. (E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine has also been shown to protect against dopaminergic neuron damage in animal models of Parkinson's disease.
属性
CAS 编号 |
155271-42-4 |
|---|---|
产品名称 |
(E)-8-(2-Chloro-3,4-dimethoxystyryl)-1,3-diethylxanthine |
分子式 |
C19H21ClN4O4 |
分子量 |
404.8 g/mol |
IUPAC 名称 |
8-[(E)-2-(2-chloro-3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C19H21ClN4O4/c1-5-23-17-15(18(25)24(6-2)19(23)26)21-13(22-17)10-8-11-7-9-12(27-3)16(28-4)14(11)20/h7-10H,5-6H2,1-4H3,(H,21,22)/b10-8+ |
InChI 键 |
ZNDCDCSHKOAZIS-CSKARUKUSA-N |
手性 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)/C=C/C3=C(C(=C(C=C3)OC)OC)Cl |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
规范 SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=C(C(=C(C=C3)OC)OC)Cl |
同义词 |
1H-Purine-2,6-dione, 3,7-dihydro-8-(2-(2-chloro-3,4-dimethoxyphenyl)et henyl)-1,3-diethyl-, (E)- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



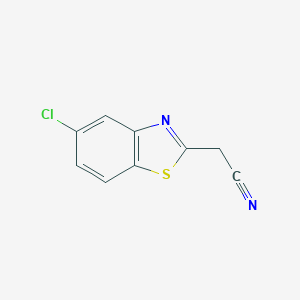
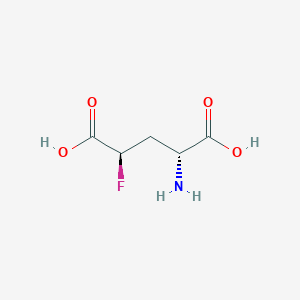
![(1R,5R)-1-propan-2-yl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B117450.png)
![7-bromopyrido[3,2-d]pyrimidin-4(3H)-one](/img/structure/B117452.png)
![2-[[4-[2-[(2-Methylpropan-2-yl)oxy]anilino]-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl]amino]ethanol](/img/structure/B117459.png)
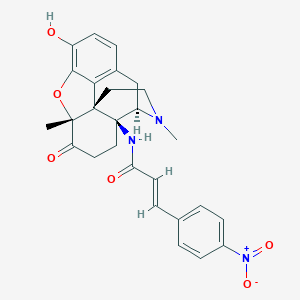
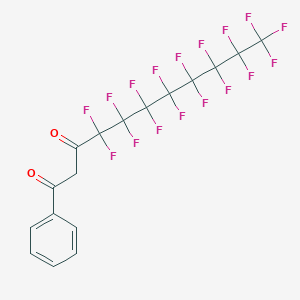
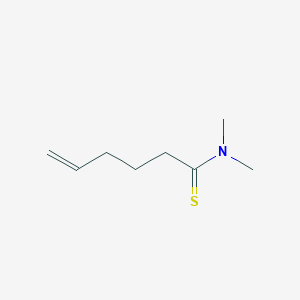
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
